molecular formula C20H31N3O8 B14430229 oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine CAS No. 77562-86-8

oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine

Katalognummer: B14430229
CAS-Nummer: 77562-86-8
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: KPYYDRPIAPGETN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine is a chemical compound with the molecular formula C20H31N3O8

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine typically involves the reaction of oxalic acid with 1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine is unique due to its combination of oxalic acid and a piperazine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

77562-86-8

Molekularformel

C20H31N3O8

Molekulargewicht

441.5 g/mol

IUPAC-Name

oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine

InChI

InChI=1S/C16H27N3.2C2H2O4/c1-13(2)16-12-18(15-7-5-4-6-8-15)9-10-19(16)11-14(3)17;2*3-1(4)2(5)6/h4-8,13-14,16H,9-12,17H2,1-3H3;2*(H,3,4)(H,5,6)

InChI-Schlüssel

KPYYDRPIAPGETN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CN(CCN1CC(C)N)C2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.